2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane

Lipophilicity Physicochemical Properties Drug Design

2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane (CAS 2763758-61-6) is a bicyclic sulfonamide featuring a strained 2-azabicyclo[2.1.1]hexane (2-aza-BCH) core. The 2-aza-BCH scaffold is a saturated, sp3-rich heterocycle that serves as a rigid bioisostere for ortho-disubstituted benzene rings in medicinal chemistry, typically offering improved physicochemical properties over its flat aromatic counterpart.

Molecular Formula C15H21NO3S
Molecular Weight 295.4 g/mol
CAS No. 2763758-61-6
Cat. No. B6604937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane
CAS2763758-61-6
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C15H21NO3S/c1-3-8-19-15-9-13(10-15)16(11-15)20(17,18)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3
InChIKeyOVMPJZDWHKXFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane: A 2-Aza-BCH Scaffold for Ortho-Benzene Bioisostere Exploration


2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane (CAS 2763758-61-6) is a bicyclic sulfonamide featuring a strained 2-azabicyclo[2.1.1]hexane (2-aza-BCH) core [1]. The 2-aza-BCH scaffold is a saturated, sp3-rich heterocycle that serves as a rigid bioisostere for ortho-disubstituted benzene rings in medicinal chemistry, typically offering improved physicochemical properties over its flat aromatic counterpart [2]. This compound is functionalized with an N-tosyl group and a 4-propoxy substituent, placing it within a series of alkoxy-modified 2-aza-BCH building blocks used for fragment-based drug design (FBDD) and library synthesis.

Why the 4-Propoxy Substituent on 2-(4-Methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane Cannot Be Assumed Equivalent to Methoxy or Isopropoxy Analogs


Within the 2-aza-BCH series, the alkoxy group at the 4-position directly modulates key parameters for compound progression, including lipophilicity (clogP), aqueous solubility, and metabolic stability. Simply interchanging the methoxy, isopropoxy, or trifluoroethoxy analogs without quantitative justification introduces uncontrolled variability into a lead optimization program, as even a change from a linear (n-propoxy) to a branched (isopropoxy) alkyl chain can alter molecular recognition and pharmacokinetic profiles [1]. The following evidence quantifies a key lipophilicity difference that underscores the necessity for a data-driven procurement decision when selecting a specific alkoxy building block.

Quantitative Evidence: How the Linear 4-Propoxy Group of 2-(4-Methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane Differentiates Against Closest Analogs


Predicted Lipophilicity: Propoxy vs. Methoxy Analog Comparison

The predicted clogP of the target 4-propoxy compound is 1.20 [1]. In contrast, the directly analogous 4-methoxy derivative has a reported logP of 3.8 and cLogP of 3.6 [2]. This constitutes a >60% reduction in predicted lipophilicity for the propoxy analog, placing it in a more favorable property space for compounds requiring balanced solubility and permeability.

Lipophilicity Physicochemical Properties Drug Design

Conformational and Exit-Vector Differentiation from the 4-Isopropoxy Isomer

The target compound bears a linear n-propoxy chain, while a commercially available isomer features a branched isopropoxy group (CAS 2763780-50-1) . Although these isomers share an identical molecular formula (C15H21NO3S) and molecular weight (295.4 g/mol), the linear chain presents a distinct exit vector and a different rotational energy profile compared to the branched substituent, which can lead to divergent binding conformations when the 4-position is engaged in a pharmacophore [1]. No equipotent assumption can be made between these two isomers in the absence of a head-to-head bioassay.

Conformational Analysis Isosterism Structure-Based Design

Class-Level Physicochemical Advantages of the 2-Aza-BCH Scaffold

The underlying 2-azabicyclo[2.1.1]hexane scaffold is an emerging sp3-rich bioisostere for ortho-disubstituted benzenes that inherently offers improved physicochemical properties [1]. Switching from a planar aromatic core to this rigid, saturated scaffold has been shown to reduce lipophilicity and increase three-dimensionality, factors that correlate with a higher clinical success rate [2]. While this is a class-level benefit, the specific combination of the 2-aza-BCH core with a 4-propoxy group has the lowest predicted clogP among closely related alkoxy tosylamides, reinforcing this general advantage with a specific data point (clogP 1.20).

Bioisostere Scaffold Hopping Fragment-Based Drug Discovery

High-Value Application Scenarios for 2-(4-Methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane Based on Quantitative and Class-Level Evidence


Fragment Library Construction for Ortho-Benzene Bioisostere Screening

Use the compound as a key member of a focused 2-aza-BCH alkoxy library. Its unique linear propoxy vector and the lowest predicted logP among close analogs (clogP 1.20) [1] make it essential for probing the impact of alkoxy chain length on target binding and solubility in fragment-based drug discovery (FBDD) campaigns. This allows medicinal chemists to systematically explore the property space between the smaller methoxy and bulkier alkoxy or haloalkoxy substituents.

Physicochemical Property Tuning in Lead Optimization

When a lead series derived from a methoxy-benzene bioisostere suffers from high lipophilicity (e.g., logP > 3.5), replacement with the 4-propoxy-2-aza-BCH scaffold offers a predicted >2.4 log unit reduction in clogP while maintaining the ortho-disubstituted geometry [1][2]. This can salvage a series that is failing due to poor solubility or off-target toxicity related to excessive lipophilicity.

Structure-Based Design Requiring a Defined Linear Alkoxy Exit Vector

In target environments where a linear hydrophobic groove is identified by protein crystallography, the n-propoxy group provides an extended, flexible chain that can be contrasted with the branched isopropoxy isomer (CAS 2763780-50-1) [1]. Parallel synthesis and testing of both isomers allow the team to derive a structure-activity relationship (SAR) for the alkoxy topology, which is a common and high-value SAR exercise in academic and industrial medicinal chemistry labs.

Exploration of 2-Aza-BCH Scaffolds in CNS Drug Discovery

The class-level properties of 2-aza-BCH scaffolds, including reduced aromatic ring count and higher Fsp3, are associated with improved CNS multiparameter optimization (MPO) scores [1]. The target compound, with its favorable predicted clogP of 1.20, is a strong candidate for synthesizing CNS-focused libraries where stringent control of lipophilicity is required for passive brain penetration.

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